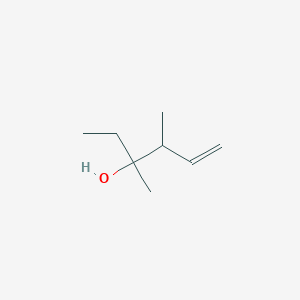

3,4-Dimethyl-5-hexen-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

1569-45-5 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

3,4-dimethylhex-5-en-3-ol |

InChI |

InChI=1S/C8H16O/c1-5-7(3)8(4,9)6-2/h5,7,9H,1,6H2,2-4H3 |

InChI Key |

VQOIEBBAEXCVRV-UHFFFAOYSA-N |

SMILES |

CCC(C)(C(C)C=C)O |

Canonical SMILES |

CCC(C)(C(C)C=C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Dimethyl 5 Hexen 3 Ol

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a powerful toolkit for accessing enantiomerically enriched compounds. For 3,4-dimethyl-5-hexen-3-ol, chiral allylboration reactions and stereocontrolled Grignard-type additions are among the most effective strategies.

Chiral allylboration reactions have emerged as a reliable method for the enantioselective synthesis of homoallylic alcohols. The use of chiral boron reagents allows for the transfer of chirality to the product with high fidelity.

The use of B-methallyl-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decane (B-methallyl-10-(TMS)-9-BBD) and B-methallyl-10-(phenyl)-9-borabicyclo[3.3.2]decane (B-methallyl-10-(Ph)-9-BBD) has proven highly effective for the synthesis of branched secondary and tertiary homoallylic alcohols. nih.govacs.org These reagents, available in both enantiomeric forms, react smoothly with aldehydes and ketones, respectively, to provide the desired carbinols in good yields and with high enantiomeric excess (ee). nih.govacs.org

The synthesis of a compound analogous to this compound can be envisioned through the reaction of a suitable ketone with these chiral methallylboranes. For instance, the reaction of methyl ketones with B-methallyl-10-(Ph)-9-BBD provides tertiary homoallylic alcohols with excellent enantioselectivity. nih.gov The rigid bicyclic structure of the reagent is credited for the high levels of stereocontrol, even at elevated temperatures. nih.gov

A study by Soderquist and co-workers demonstrated the utility of these reagents. While the direct synthesis of this compound was not detailed, the reaction of isobutyraldehyde (B47883) with B-methallyl-10-(TMS)-9-BBD yielded the corresponding secondary homoallylic alcohol in 89% yield and 94% ee. nih.gov Similarly, the reaction of various methyl ketones with B-methallyl-10-(Ph)-9-BBD afforded tertiary alcohols in yields ranging from 71-87% and with enantiomeric excesses between 74-96%. nih.gov

Table 1: Asymmetric Methallylation of Aldehydes with B-Methallyl-10-(TMS)-9-BBD

| Aldehyde | Product | Yield (%) | ee (%) |

|---|---|---|---|

| Isobutyraldehyde | 2,4-Dimethyl-5-hexen-3-ol | 89 | 94 |

| Benzaldehyde | 2-Methyl-1-phenyl-3-buten-1-ol | 85 | 98 |

| Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2-methyl-3-buten-1-ol | 88 | 99 |

Data sourced from Soderquist et al. nih.gov

Table 2: Asymmetric Methallylation of Methyl Ketones with B-Methallyl-10-(Ph)-9-BBD

| Ketone | Product | Yield (%) | ee (%) |

|---|---|---|---|

| Acetophenone | 2-Phenyl-3-methyl-4-penten-2-ol | 87 | 96 |

| 2-Heptanone | 3,4-Dimethyl-1-nonen-3-ol | 78 | 82 |

| Pinacolone | 2,2,4-Trimethyl-5-hexen-3-ol | 71 | 74 |

Data sourced from Soderquist et al. nih.gov

Bidirectional synthesis strategies offer an efficient route to C2-symmetric molecules, which can be valuable precursors for more complex structures. The use of 1,3-bis(diisopinocampheylboryl)-2-methylenepropanes in double allylboration reactions with aldehydes provides a direct pathway to C2-symmetric 3-methylenepentane-1,5-diols with high diastereo- and enantiomeric enrichment. nih.gov

This methodology, while not directly producing this compound, demonstrates the power of asymmetric allylboration in constructing complex chiral architectures that could be further elaborated to the target molecule. For example, the reaction of pivalaldehyde with the (R,R)- or (S,S)-reagent yields the corresponding C2-symmetric diol in high yield and excellent enantiomeric excess. nih.gov

Table 3: Bidirectional Asymmetric Allylboration of Aldehydes

| Aldehyde | Yield (%) | Diastereomeric Ratio | ee (%) |

|---|---|---|---|

| Pivalaldehyde | 85 | >99:1 | >99 |

| Isobutyraldehyde | 82 | >99:1 | 98 |

| Benzaldehyde | 88 | >99:1 | 97 |

Data sourced from Barrett et al. nih.gov

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. The addition of an allylmagnesium halide to a ketone is a classical approach to synthesizing tertiary homoallylic alcohols. However, controlling the stereoselectivity of these reactions, particularly with chiral ketones, can be challenging. nih.govacs.org

The stereochemical outcome of the addition of allylmagnesium reagents to chiral ketones often cannot be reliably predicted by standard models like the Felkin-Anh or chelation-control models. nih.gov This unpredictability arises from the complex nature of the Grignard reagent in solution and the kinetics of the addition process. nih.govnih.gov

However, high diastereoselectivity can be achieved if one face of the carbonyl group is significantly more sterically hindered than the other. nih.gov For the synthesis of this compound, this would involve the reaction of allylmagnesium bromide with 3-methyl-2-pentanone. The stereocenter at the alpha-position of the ketone would influence the trajectory of the incoming nucleophile.

Stereocontrolled Grignard-Type Additions to Carbonyl Compounds

General Synthetic Strategies for Analogous Alkenols

Beyond the specific synthesis of this compound, a variety of methods exist for the synthesis of structurally related substituted alkenols. These strategies often involve the stereocontrolled construction of key structural motifs.

For example, palladium-catalyzed tandem oxidative cyclization-redox relay reactions of diol substrates can produce highly substituted tetrahydrofurans, which are structurally related to acyclic alkenols. Additionally, acid-mediated cyclizations of silylated alkenols provide a route to polysubstituted tetrahydropyrans with good yields and excellent diastereoselectivities. acs.org These cyclic ethers can serve as precursors or conformational mimics of complex acyclic alkenols.

Furthermore, the development of enantioselective Heck arylations of acyclic alkenols and other transition-metal-catalyzed reactions have expanded the toolbox for creating complex, stereodefined alkenol structures. These methods often rely on chiral ligands to induce asymmetry and can tolerate a wide range of functional groups, offering versatile pathways to a diverse array of analogous alkenols.

Reductive Transformations of Unsaturated Ketones via Catalytic Hydrogenation

The synthesis of this compound can be effectively achieved through the selective reduction of its corresponding α,β-unsaturated ketone precursor, 3,4-dimethyl-5-hexen-2-one. This transformation hinges on chemoselectivity, where the carbonyl group is reduced to a hydroxyl group while the carbon-carbon double bond (alkene) remains intact. Catalytic hydrogenation is a powerful technique for such reductions, though careful selection of the catalyst and reaction conditions is paramount to prevent the undesired reduction of the alkene moiety.

Transfer hydrogenation represents a prominent method for this type of selective reduction. thieme-connect.de In this process, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, transfers hydrogen to the substrate in the presence of a metal catalyst. Rhodium(III)-based catalysts, for instance, have demonstrated high efficacy in the 1,4-reduction of unsaturated ketones, which, followed by tautomerization and further reduction steps, can lead to the desired alcohol. thieme-connect.de The choice of catalyst, solvent, and hydrogen source is critical to steer the reaction towards the desired 1,2-reduction of the carbonyl over the competing 1,4-conjugate addition or alkene hydrogenation.

Key Research Findings:

Catalyst System: Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, are often employed. The ligand environment around the metal center plays a crucial role in determining the selectivity of the reduction.

Hydrogen Source: While molecular hydrogen (H₂) can be used, transfer hydrogenation from sources like isopropanol is often milder and can offer enhanced selectivity. thieme-connect.de

Reaction Conditions: Temperature, pressure, and solvent choice must be optimized to maximize the yield of the allylic alcohol and minimize byproducts. For instance, rhodium(III)-catalyzed transfer hydrogenation of unsaturated ketones is often conducted at elevated temperatures (e.g., 100 °C) in a solvent like isopropanol. thieme-connect.de

The table below summarizes hypothetical conditions for the selective catalytic hydrogenation of 3,4-dimethyl-5-hexen-2-one.

| Parameter | Condition A: Transfer Hydrogenation | Condition B: Catalytic Hydrogenation |

| Catalyst | [(Cp*RhCl₂)₂] | Ru-MACHO-BH |

| Hydrogen Source | Isopropanol | H₂ (gas) |

| Solvent | Isopropanol | Toluene |

| Temperature | 80-100 °C | 50-70 °C |

| Pressure | Atmospheric | 10-20 atm |

| Expected Selectivity | High for allylic alcohol | Moderate to high, risk of alkene reduction |

Organometallic Additions Involving Alkenyl Halides and Protected Hydroxyalkyl Organometallics

Organometallic additions are a cornerstone of C-C bond formation in organic synthesis and provide a versatile route to tertiary alcohols like this compound. This approach involves the nucleophilic attack of an organometallic reagent on a carbonyl compound. The synthesis can be designed by disconnecting the target molecule into synthetically accessible fragments, such as a ketone and an organometallic reagent derived from an organohalide.

A highly effective strategy for synthesizing this compound is the reaction of an appropriate ketone with an organometallic reagent. For instance, the addition of an ethyl-based organometallic reagent (e.g., ethylmagnesium bromide, a Grignard reagent) to the ketone precursor 3,4-dimethyl-1-penten-3-one would yield the target tertiary alcohol after aqueous workup. This specific precursor ketone contains the requisite vinyl and methyl-substituted carbon backbone.

The development of more complex syntheses can involve precursors such as alkenyl halides or protected hydroxyalkyl organometallics .

Use of Alkenyl Halides: An alkenyl halide, such as 3-bromo-1-butene, can be converted into its corresponding organometallic reagent (e.g., a Grignard or organolithium reagent). This nucleophile can then be reacted with a ketone like butan-2-one to assemble the carbon skeleton of the target alcohol.

Protected Hydroxyalkyl Organometallics: In more intricate synthetic routes for related complex alcohols, a starting material might contain a hydroxyl group that would interfere with the formation of an organometallic reagent. In such cases, the alcohol is "protected" with a temporary chemical group. The resulting protected hydroxyalkyl halide can then be converted into an organometallic reagent and used in a coupling reaction, with the protecting group being removed in a final step. While not the most direct route for this compound, this methodology is vital for the synthesis of more functionalized molecules. acs.org

The reactivity of the organometallic reagent is a key consideration, with organolithium reagents generally being more reactive (and less selective) than their Grignard counterparts.

The table below outlines two potential organometallic addition routes to the target compound.

| Parameter | Route A: Grignard Reaction | Route B: Organolithium Reaction |

| Ketone Substrate | 3,4-Dimethyl-1-penten-3-one | 3,4-Dimethyl-1-penten-3-one |

| Organometallic Reagent | Ethylmagnesium Bromide (EtMgBr) | Ethyllithium (EtLi) |

| Solvent | Diethyl ether or Tetrahydrofuran (THF) | Hexanes or Diethyl ether |

| Reaction Temperature | 0 °C to room temperature | -78 °C to 0 °C |

| Key Advantage | Milder, more common, higher selectivity | Higher reactivity for sterically hindered ketones |

Mechanistic Investigations of 3,4 Dimethyl 5 Hexen 3 Ol Reactivity and Transformations

Reactions at the Hydroxyl Functionality

The tertiary hydroxyl group is a primary site for various chemical modifications.

The conversion of the hydroxyl group in 3,4-dimethyl-5-hexen-3-ol to other functional groups can be achieved through nucleophilic substitution. Due to its structure as a tertiary allylic alcohol, it readily undergoes SN1-type reactions. libretexts.orgspringernature.comlibretexts.org The first step in this process is the protonation of the hydroxyl group by a strong acid, which transforms the poor leaving group (-OH) into a good leaving group (H₂O). libretexts.orglibretexts.org

| Reactant | Reagent | Mechanism | Product |

|---|---|---|---|

| This compound | HBr (aq) | SN1 | 3-Bromo-3,4-dimethyl-5-hexene |

| This compound | HCl (aq) | SN1 | 3-Chloro-3,4-dimethyl-5-hexene |

The oxidation of tertiary alcohols like this compound can be challenging. However, as a tertiary allylic alcohol, it can undergo oxidative rearrangement to form an α,β-unsaturated ketone. wikipedia.orgnrochemistry.com A notable method for this transformation is the Babler oxidation, which employs pyridinium (B92312) chlorochromate (PCC). wikipedia.org The reaction proceeds through the formation of a chromate (B82759) ester, which then undergoes a acs.orgacs.org-sigmatropic rearrangement. Subsequent oxidation of the rearranged intermediate yields the enone. wikipedia.org This process provides good yields, typically over 75%. wikipedia.org Alternative, less toxic reagents like oxoammonium salts can also be used for this oxidative rearrangement. nih.govorganic-chemistry.org

| Reactant | Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | Babler Oxidation | 4,5-Dimethyl-4-hexen-3-one |

| This compound | Oxoammonium salts | Oxidative Rearrangement | β-substituted α,β-unsaturated carbonyl compounds |

The hydroxyl group of this compound can react with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form esters. This esterification is typically catalyzed by an acid. For instance, reaction with acetic anhydride (B1165640) would yield 3,4-dimethyl-5-hexen-3-yl acetate. The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate, has been shown to enhance the rate of esterification for similar alcohols. scientificlabs.co.uk

| Reactant | Reagent | Catalyst/Solvent | Product |

|---|---|---|---|

| This compound | Acetic anhydride | Acid catalyst | 3,4-Dimethyl-5-hexen-3-yl acetate |

| This compound | Benzoic acid | - | 3,4-Dimethyl-5-hexen-3-yl benzoate |

Reactions at the Alkene Moiety

The terminal double bond in this compound is susceptible to a variety of addition and functionalization reactions.

Hydroformylation , also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. wikipedia.org When applied to a terminal alkene like this compound, this reaction, typically catalyzed by cobalt or rhodium complexes, can produce a mixture of linear and branched aldehydes. acs.orglibretexts.org The reaction is generally carried out at elevated temperatures and pressures of carbon monoxide and hydrogen. wikipedia.org

Hydrogenation of the alkene moiety in this compound leads to the saturation of the carbon-carbon double bond, yielding the corresponding saturated alcohol, 3,4-dimethyl-3-hexanol. This reaction is commonly carried out using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.

| Reaction | Reagents | Catalyst | Product(s) |

|---|---|---|---|

| Hydroformylation | H₂, CO | Rhodium or Cobalt complex | Mixture of linear and branched hydroxy-aldehydes |

| Hydrogenation | H₂ | Pd, Pt, or Ni | 3,4-Dimethyl-3-hexanol |

The addition of reagents across the double bond of this compound can proceed with specific regioselectivity. An anti-Markovnikov addition results in the substituent adding to the less substituted carbon of the double bond. nih.govlibretexts.org

A classic example of an anti-Markovnikov addition is hydroboration-oxidation . libretexts.org In this two-step process, the alkene first reacts with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), where the boron atom adds to the terminal carbon (the less substituted carbon) of the double bond. libretexts.org Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. This sequence yields the anti-Markovnikov product, 3,4-dimethylhexane-1,3-diol. The use of bulky borane reagents can enhance the regioselectivity of the initial hydroboration step. libretexts.org

| Reaction | Reagents | Key Intermediate | Product |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Organoborane | 3,4-Dimethylhexane-1,3-diol |

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for organic transformations. Enzymes can operate under mild conditions and often exhibit high regio- and enantioselectivity, which is particularly valuable in the synthesis of chiral molecules.

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones. proquest.com This process typically requires a nicotinamide (B372718) cofactor, either NAD⁺/NADH or NADP⁺/NADPH, which acts as the hydride acceptor or donor. proquest.commdpi.com The application of ADHs to allylic alcohols has been demonstrated, showcasing their potential for the transformation of substrates like this compound.

The oxidation of an alcohol by an ADH involves the transfer of a hydride from the alcohol's carbinol carbon to the oxidized cofactor (NAD⁺ or NADP⁺), forming the corresponding carbonyl compound and the reduced cofactor (NADH or NADPH). For the catalytic cycle to be efficient, a cofactor regeneration system is often employed to convert the reduced cofactor back to its oxidized state. mdpi.com

Studies on ADHs from various microbial sources, such as Pseudomonas putida and Yokenella sp., have shown their activity towards a range of allylic alcohols. nih.govnih.gov For example, an allylic alcohol dehydrogenase from Pseudomonas putida was found to oxidize various allylic and aromatic alcohols, although it showed low affinity for tertiary alcohols. nih.gov Another ADH from Yokenella sp. displayed broad substrate specificity, catalyzing the oxidation of allylic alcohols with a preference for NADP⁺ as the cofactor. nih.gov The optimal pH for oxidation is often in the alkaline range, while the reverse reduction reaction is favored at a more acidic pH. nih.govnih.gov

The enantioselectivity of ADHs is a key feature, enabling the kinetic resolution of racemic alcohols or the asymmetric reduction of prochiral ketones to produce enantioenriched alcohols. researchgate.net While specific data on the interaction of this compound with ADHs is limited, the general reactivity of these enzymes towards allylic alcohols suggests that it could be a potential substrate, likely leading to the corresponding α,β-unsaturated ketone upon oxidation. The tertiary nature of the alcohol in this compound might influence the reaction rate and enzyme affinity. nih.gov

| Enzyme Source | Cofactor Preference | Optimal pH (Oxidation) | Substrate Example | Key Finding | Reference |

| Pseudomonas putida | NAD⁺ | 10.0 | Allylic and aromatic alcohols | High specificity for allylic alcohols, low affinity for tertiary alcohols. | nih.gov |

| Yokenella sp. WZY002 | NADP(H) | 8.0 | Crotyl alcohol, Benzyl (B1604629) alcohol | Prefers aldehyde reduction but also oxidizes allylic alcohols. | nih.gov |

| Candida parapsilosis | - | - | Secondary benzyl alcohols | Engineered for non-enantioselective oxidation of racemic alcohols. | researchgate.net |

| Pleurotus eryngii (Aryl alcohol oxidase) | O₂ | - | (2E)-hex-2-en-1-ol | Selective oxidation to the corresponding aldehyde. | proquest.com |

Stereochemical Control and Aspects in 3,4 Dimethyl 5 Hexen 3 Ol Chemistry

Enantioselective Synthesis and Enantiomeric Excess Determination

The creation of enantioenriched 3,4-dimethyl-5-hexen-3-ol is a significant challenge in synthetic organic chemistry. Several strategies can be employed to achieve this, primarily focusing on the use of chiral catalysts or reagents to control the formation of one enantiomer over the other.

One potential route for the enantioselective synthesis of tertiary allylic alcohols like this compound involves the organocatalytic epoxidation of a corresponding enone, followed by a Wharton transposition. pnas.org This method has proven effective for producing tertiary allylic alcohols with excellent enantiomeric excess. pnas.org Another powerful strategy is the kinetic resolution of a racemic mixture of the tertiary allylic alcohol. This can be achieved through enantioselective reactions such as acylation, oxidation, or epoxidation, catalyzed by a chiral catalyst. For instance, a chiral bisphosphoric acid/silver(I) salt co-catalyst system has been successfully used for the kinetic resolution of racemic tertiary allylic alcohols via an intramolecular SN2' reaction, yielding enantioenriched products. researchgate.netrsc.org

The determination of the enantiomeric excess (e.e.) of a sample of this compound is crucial to evaluate the success of an enantioselective synthesis. Standard analytical techniques for this purpose include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method where the enantiomers are separated on a chiral stationary phase. rsc.orgnih.gov

Chiral Gas Chromatography (GC): Similar to HPLC, this technique uses a chiral column to separate the enantiomers in the gas phase. nih.gov

Derivatization followed by standard chromatography: The alcohol can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard, non-chiral chromatography techniques.

| Method | Principle | Typical Application |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct analysis of enantiomeric composition. |

| Chiral GC | Separation of volatile enantiomers on a chiral column. | Analysis of volatile chiral alcohols. |

| Derivatization | Conversion of enantiomers into diastereomers with a chiral reagent, followed by separation using standard chromatography. | Indirect analysis when direct chiral methods are unavailable or ineffective. |

Diastereoselectivity in Synthetic Routes

When synthesizing this compound, controlling the relative stereochemistry of the two stereocenters (C3 and C4) is essential to obtain a specific diastereomer. The diastereoselectivity of the reaction is influenced by the steric and electronic properties of the reactants and the reaction conditions.

A common method for the synthesis of tertiary alcohols is the Grignard reaction. In the case of this compound, this would involve the reaction of a suitable ketone with a Grignard reagent. The diastereoselectivity of such an addition to a chiral ketone can be influenced by the existing stereocenter, following models such as Cram's rule, to predict the major diastereomer formed.

Furthermore, cascade reactions, such as tandem Michael additions, have been shown to produce highly substituted cyclic systems with excellent diastereoselectivity. beilstein-journals.org While not directly applied to the linear this compound, the principles of stereocontrol in these reactions, governed by the formation of the most stable transition states, are relevant. The choice of reagents, catalysts, and reaction conditions can be tuned to favor the formation of one diastereomer over the other.

| Synthetic Approach | Key Factors Influencing Diastereoselectivity | Expected Outcome |

| Grignard Reaction | Steric hindrance of the ketone and Grignard reagent, chelation control. | Formation of syn or anti diastereomer depending on the substrate and conditions. |

| Aldol (B89426) Reaction | Geometry of the enolate (E or Z), nature of the metal counterion. | Predictable formation of specific diastereomers based on Zimmerman-Traxler models. |

Conformational Analysis and Stereochemical Influences on Reactivity

The three-dimensional arrangement of atoms in this compound, specifically the conformations around the C3-C4 bond and the orientation of the hydroxyl and vinyl groups, significantly impacts its reactivity. The study of these conformational preferences is crucial for understanding and predicting the outcomes of its chemical transformations.

For allylic alcohols, the conformation is often dictated by a balance of steric and electronic effects, including allylic strain and the potential for intramolecular hydrogen bonding. acs.orgrsc.org The Kishi model, for example, suggests that an eclipsed conformation is often favored in reactions of allylic alcohols. researchgate.net The relative orientation of the substituents on the stereocenters will determine the most stable conformer, which in turn will influence the facial selectivity of reactions at the double bond or the hydroxyl group.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization

Gas Chromatography-Mass Spectrometry (GC/MS) for Compound Identification and Quantification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for separating, identifying, and quantifying individual components within a complex mixture. The gas chromatograph separates volatile compounds based on their boiling points and interactions with a stationary phase, while the mass spectrometer fragments the eluted compounds and sorts the resulting ions by their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

In the analysis of natural product extracts, GC-MS has been instrumental in identifying 3,4-Dimethyl-5-hexen-3-ol. For instance, a study on the leaf and bark extract of Moringa concanensis, a medicinal plant from South India, identified this compound as a constituent. biosciencejournals.comresearchgate.net The analysis revealed the compound at two different retention times, 27.06 minutes and 31.66 minutes, with corresponding peak areas of 1.17% and 14.05%, respectively, indicating its relative abundance in the extract. biosciencejournals.comresearchgate.net Similarly, GC-MS analysis of Clerodendron splendens leaf extract also confirmed the presence of this compound, where it constituted 10.73% of the identified bioactive compounds. researchgate.netresearchgate.net

The identification is further corroborated by matching the experimental mass spectrum with reference spectra in databases like the National Institute of Standards and Technology (NIST) library. The NIST Mass Spectrometry Data Center reports a mass spectrum for this compound (NIST Number: 113802), with the most abundant ion peak (top peak) observed at a mass-to-charge ratio (m/z) of 73. nih.gov

Table 1: GC-MS Detection of this compound in Plant Extracts

| Plant Source | Retention Time (min) | Relative Peak Area (%) |

|---|---|---|

| Moringa concanensis Leaf Extract biosciencejournals.comresearchgate.net | 27.06 | 1.17 |

| Moringa concanensis Leaf Extract biosciencejournals.comresearchgate.net | 31.66 | 14.05 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. While specific experimental spectra for this compound are not detailed in the reviewed literature, the expected spectral data can be predicted based on its molecular structure.

¹H-NMR (Proton NMR) would reveal the number of different types of protons and their neighboring environments. Key expected signals include:

Vinyl Protons: Complex signals in the δ 5.0-6.0 ppm range corresponding to the -CH=CH₂ group.

Methine Proton: A signal for the proton on C4, adjacent to the vinyl group and a methyl group.

Hydroxyl Proton: A broad singlet (-OH) whose chemical shift is variable and depends on concentration and solvent.

Methylene and Methyl Protons: Signals in the upfield region (δ 0.8-2.0 ppm) corresponding to the ethyl and methyl groups attached to the chiral centers.

¹³C-NMR (Carbon-13 NMR) provides information on the number and type of carbon atoms. For this compound, eight distinct carbon signals are expected:

Alkene Carbons: Two signals in the δ 110-145 ppm region for the C=C double bond.

Carbinol Carbon: A signal for C3 (bearing the -OH group) typically in the δ 70-80 ppm range.

Aliphatic Carbons: Signals in the δ 10-50 ppm range for the remaining five sp³ hybridized carbons of the methyl and ethyl groups.

Table 2: Predicted NMR Data for this compound

| Spectroscopy Type | Predicted Chemical Shift (ppm) | Corresponding Nucleus/Group |

|---|---|---|

| ¹H-NMR | ~5.5 - 6.0 | -CH =CH₂ |

| ¹H-NMR | ~5.0 - 5.2 | -CH=CH ₂ |

| ¹H-NMR | Variable | -OH |

| ¹H-NMR | ~2.2 - 2.6 | -CH (CH₃)C=C |

| ¹H-NMR | ~1.5 - 1.7 | -CH ₂CH₃ |

| ¹H-NMR | ~0.8 - 1.2 | Multiple CH ₃ groups |

| ¹³C-NMR | ~140 - 145 | -C H=CH₂ |

| ¹³C-NMR | ~112 - 116 | -CH=C H₂ |

| ¹³C-NMR | ~75 - 80 | C -OH |

| ¹³C-NMR | ~45 - 50 | -C H(CH₃)C=C |

| ¹³C-NMR | ~30 - 35 | -C H₂CH₃ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. A vapor phase IR spectrum is noted as being available in the SpectraBase database. nih.gov

The principal expected absorptions are:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group in an alcohol. The broadening is due to hydrogen bonding.

C-H Stretch (sp²): A medium to sharp absorption band typically found just above 3000 cm⁻¹ (e.g., 3010-3090 cm⁻¹), indicating C-H bonds of the alkene group (-CH=CH₂).

C-H Stretch (sp³): Strong, sharp bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the C-H bonds of the methyl and ethyl groups.

C=C Stretch: A medium intensity band in the 1640-1680 cm⁻¹ region, indicative of the carbon-carbon double bond.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, corresponding to the stretching vibration of the carbon-oxygen single bond of the tertiary alcohol.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3600 (broad) | O-H Stretch | Alcohol (-OH) |

| 3010 - 3090 | C-H Stretch | Alkene (=C-H) |

| 2850 - 2960 | C-H Stretch | Alkane (-C-H) |

| 1640 - 1680 | C=C Stretch | Alkene (C=C) |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition and molecular formula. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₈H₁₆O. nih.gov HRMS would be used to experimentally verify this formula. The computed monoisotopic mass for this compound is 128.120115130 Daltons. nih.gov An experimental HRMS measurement yielding a mass value very close to this theoretical value (typically within a few parts per million, ppm) would provide strong evidence for the molecular formula C₈H₁₆O, thereby ruling out other possible formulas with the same nominal mass of 128.

Computational and Theoretical Studies of 3,4 Dimethyl 5 Hexen 3 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and inherent reactivity of 3,4-dimethyl-5-hexen-3-ol. These methods allow for the determination of various molecular properties that govern its chemical behavior.

Detailed DFT calculations can reveal the distribution of electron density within the molecule, highlighting the electron-rich regions of the carbon-carbon double bond and the oxygen atom of the hydroxyl group. This information is crucial for predicting the sites susceptible to electrophilic or nucleophilic attack. The proximity of the methyl groups to the double bond can influence the electron density at the unsaturated site, potentially impacting its reactivity in addition reactions.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are indicative of the molecule's ability to donate electrons, while the LUMO's characteristics relate to its electron-accepting capabilities. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability. For allylic alcohols, these calculations help in understanding their role in various chemical transformations.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 1.8 D | Quantifies the overall polarity of the molecule, influencing intermolecular interactions. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar allylic alcohols. Specific values would require dedicated computational studies on this compound.

Molecular Dynamics Simulations for Conformational Landscape Analysis

The conformational flexibility of this compound plays a significant role in its reactivity and interactions. Molecular Dynamics (MD) simulations are a powerful tool to explore the molecule's conformational landscape by simulating the atomic motions over time.

MD simulations can identify the most stable conformers and the energy barriers between them. For this compound, rotations around the C3-C4 and C4-C5 single bonds are of particular interest as they dictate the spatial arrangement of the hydroxyl, methyl, and vinyl groups. The relative populations of different conformers at a given temperature can be estimated from these simulations, providing a dynamic picture of the molecule's structure.

In the context of enzymatic reactions, MD simulations can be used to study the binding of this compound within an enzyme's active site. Such studies have been performed on other tertiary allylic alcohols to understand how specific conformations are stabilized by interactions with amino acid residues, which can be crucial for stereoselective transformations.

Table 2: Illustrative Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| 1 | ~60° (gauche) | 0.0 |

| 2 | ~180° (anti) | 1.2 |

| 3 | ~-60° (gauche) | 0.2 |

Note: This table presents a simplified, illustrative example of the kind of data generated from conformational analysis. The actual conformational landscape would be more complex with multiple local minima.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods are widely used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental data.

The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental data can help to confirm the structure of this compound and assign specific resonances. For complex molecules, computational NMR prediction has become a crucial tool for structure verification. acs.org

Similarly, the vibrational frequencies of this compound can be calculated to predict its IR spectrum. Specific vibrational modes corresponding to the O-H stretch of the alcohol, the C=C stretch of the alkene, and various C-H bending and stretching modes can be identified. Experimental IR spectra are available for 2,5-dimethyl-5-hexen-3-ol, a constitutional isomer, which can serve as a reference for comparison. nist.govnist.gov

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR (C3-OH) | δ 75 ppm | Not Available |

| ¹H NMR (H-C5) | δ 5.8 ppm | Not Available |

| IR (O-H stretch) | 3450 cm⁻¹ | ~3400 cm⁻¹ (broad) |

| IR (C=C stretch) | 1645 cm⁻¹ | ~1640 cm⁻¹ |

Note: Predicted values are illustrative based on typical computational results for similar compounds. Experimental values are based on general ranges for the respective functional groups and available data for isomers.

Reaction Mechanism Elucidation through Transition State Modeling

Understanding the detailed mechanism of chemical reactions involving this compound is a key area where computational chemistry provides profound insights. By modeling the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be located and characterized.

For instance, the oxidation of tertiary allylic alcohols to enones is a synthetically important transformation. Computational studies on similar systems have explored the mechanism of such reactions, often involving catalysts. DFT calculations can be used to determine the activation energies for different proposed pathways, thereby identifying the most likely reaction mechanism.

Transition state modeling can also be applied to understand the stereoselectivity of reactions such as asymmetric epoxidation. For chiral allylic alcohols, the diastereoselectivity is often determined by the subtle interplay of steric and electronic effects in the transition state. acs.org By calculating the energies of the different transition state structures leading to various stereoisomers, the observed product distribution can be rationalized and predicted.

Table 4: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Epoxidation (Path A) | TS-A | 15.2 |

| Epoxidation (Path B) | TS-B | 18.5 |

| acs.orgnih.gov-Oxidative Rearrangement | TS-C | 22.1 |

Note: This table provides illustrative data to demonstrate how computational chemistry can be used to compare the feasibility of different reaction pathways. The specific values are hypothetical.

Strategic Applications of 3,4 Dimethyl 5 Hexen 3 Ol in Complex Organic Synthesis

Role as a Versatile Chiral Building Block for Polyfunctionalized Molecules

The utility of 3,4-Dimethyl-5-hexen-3-ol as a chiral building block stems from its densely functionalized and stereochemically defined structure. When obtained in an enantiomerically pure form, it can serve as a starting point for the synthesis of polyfunctionalized molecules where the stereochemistry of one or more centers is crucial for the target's biological activity or material properties.

The key structural features of this compound that contribute to its versatility as a chiral building block are the tertiary alcohol and the terminal alkene. These functional groups can be independently or sequentially modified to introduce new functionalities and build molecular complexity. The stereocenter at C-3 can direct the stereochemical outcome of reactions at adjacent positions, a common strategy in asymmetric synthesis.

Key Reactive Sites and Potential Transformations:

| Functional Group | Potential Transformations | Resulting Functionality |

| Tertiary Alcohol | Etherification, Esterification, Oxidation (with rearrangement) | Ethers, Esters, Ketones |

| Terminal Alkene | Epoxidation, Dihydroxylation, Ozonolysis, Hydroboration-oxidation, Metathesis | Epoxides, Diols, Aldehydes/Carboxylic acids, Alcohols, New C=C bonds |

The diastereoselective reactions of the alkene, influenced by the adjacent chiral center, can lead to the formation of new stereocenters with a high degree of control. For instance, epoxidation of the double bond would result in a diastereomeric mixture of epoxides, with the facial selectivity potentially being directed by the bulky substituents at the C-3 and C-4 positions.

Intermediacy in the Synthesis of Natural Products and Biologically Inspired Scaffolds

While specific examples of the use of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, its structural motifs are present in various classes of natural products, particularly terpenes and polyketides. The allylic alcohol functionality is a common feature in many biosynthetic pathways and a key reactive handle in synthetic strategies.

Hypothetically, a chiral fragment derived from this compound could be incorporated into a larger natural product scaffold. For example, the vinyl group can participate in carbon-carbon bond-forming reactions such as the Heck reaction or metathesis to extend the carbon chain. The hydroxyl group can be used as a handle for coupling with other fragments or for directing further synthetic transformations.

Potential Synthetic Routes to Natural Product Precursors:

| Reaction Type | Reagents | Potential Product | Relevance |

| Asymmetric Epoxidation | Sharpless or Jacobsen catalysts | Chiral Epoxide | Precursor to polyols and amino alcohols |

| Olefin Metathesis | Grubbs' or Schrock's catalysts | Functionalized Alkene | Chain extension and cyclization |

| Oxy-Cope Rearrangement | Thermal or base-catalyzed | Unsaturated Ketone | Access to complex ring systems |

The synthesis of complex natural products often relies on the strategic use of chiral pool starting materials or the efficient creation of chiral centers. A molecule like this compound, if accessible in high enantiopurity, could serve as a valuable starting point in a convergent synthesis, where complex fragments are prepared separately and then combined.

Utilization in the Preparation of Specialty Chemicals and Advanced Materials

The dual functionality of this compound also lends itself to applications in materials science, particularly in the synthesis of specialty polymers and functional materials. The vinyl group can undergo polymerization, while the hydroxyl group can be used for cross-linking or for modifying the properties of the resulting polymer.

Allyl alcohols are known to be incorporated into polymers to introduce pendant hydroxyl groups. These hydroxyl groups can then be used for post-polymerization modifications, such as grafting other polymer chains or attaching functional molecules. This approach allows for the creation of polymers with tailored properties for specific applications, such as coatings, adhesives, and composites.

Potential Applications in Materials Science:

| Application Area | Role of this compound | Potential Properties |

| Polymer Synthesis | Monomer or co-monomer in radical polymerization | Introduction of hydroxyl functionality, potential for cross-linking |

| Cross-linking Agent | Reaction of the hydroxyl group with other functional monomers | Increased rigidity and thermal stability of the polymer network |

| Surface Modification | Grafting onto surfaces via the hydroxyl or alkene group | Altered surface properties such as wettability and biocompatibility |

The incorporation of a chiral monomer like this compound into a polymer backbone can also lead to the formation of chiral polymers. These materials can have interesting optical properties and may find applications in chiral chromatography, asymmetric catalysis, and as sensors for chiral molecules. While the direct polymerization of tertiary allylic alcohols can be challenging, they can be derivatized to more reactive monomers or used in copolymerization with other vinyl monomers.

Perspectives and Future Directions in 3,4 Dimethyl 5 Hexen 3 Ol Research

Development of More Efficient and Sustainable Synthetic Protocols

The synthesis of 3,4-dimethyl-5-hexen-3-ol has traditionally relied on established organic reactions such as Grignard or aldol (B89426) condensation routes. While effective, these methods are often the subject of research aimed at improving yield, stereoselectivity, and sustainability.

Modern synthetic efforts are increasingly focused on protocols that offer high enantiomeric purity. One such reported method achieves a 75% yield for (-)-(S)-3,4-dimethyl-5-hexen-3-ol through a stereoselective process. lookchem.com This particular synthesis utilizes a chiral auxiliary, demonstrating a significant advancement over classical, non-asymmetric approaches.

Table 1: Example of a Stereoselective Synthesis for this compound

| Reactant 1 | Reactant 2 | Chiral Auxiliary/Reagent | Product | Yield | Reference |

|---|

The future of synthesizing this and similar molecules is trending towards greener and more atom-economical methods. A major area of development is biocatalysis, which uses enzymes to perform highly selective chemical transformations. For instance, the synthesis of key intermediates for statins, which share structural motifs with this compound, has been successfully achieved using ketoreductase (KRED) enzymes. researchgate.net This approach not only yields products with high enantiomeric excess (>99.9%) but also circumvents the need for cryogenic conditions and harsh chemical reagents, reducing waste and environmental impact. researchgate.net The application of similar biocatalytic strategies to produce this compound represents a significant opportunity for sustainable manufacturing.

Furthermore, research into reactions involving related structures, such as the addition of allylstannanes to aldehydes to create homoallylic alcohols, highlights the need for milder conditions. thieme-connect.de Such reactions often require high temperatures or the use of potent Lewis acids, driving the search for more sustainable catalytic systems that can operate under less energy-intensive conditions. thieme-connect.de

Exploration of Novel Catalytic Transformations Involving its Unique Structure

The bifunctional nature of this compound, possessing both an alkene and a hydroxyl group, makes it an ideal substrate for a wide range of catalytic transformations. Its unique structure, with methyl groups influencing steric and electronic properties, opens the door for novel and selective reactions.

Future research is likely to focus on advanced catalytic systems that can exploit these features. One promising area is photoredox catalysis, which uses visible light to drive chemical reactions. diva-portal.orgrsc.org For example, iron-based catalysts have been employed for atom transfer radical addition (ATRA) reactions on alkenes, offering a more sustainable alternative to traditional ruthenium-based systems. diva-portal.orgrsc.org Applying such light-mediated methods to this compound could enable the efficient addition of various functional groups across the double bond under mild conditions.

Gold-catalyzed reactions also present a frontier for exploration. Gold catalysts are known to activate C-C multiple bonds towards nucleophilic attack, enabling transformations like cycloisomerization and the formation of new carbon-nitrogen bonds. beilstein-journals.org The application of gold catalysis to this compound could lead to the synthesis of complex heterocyclic structures that would be difficult to access through other means.

Moreover, the chiral nature of the alcohol invites the use of asymmetric catalysis. The kinetic resolution of similar unsaturated alcohols, such as 4-hexen-3-ol, has been achieved using chiral palladium(II) catalysts, which selectively oxidize one enantiomer, leaving the other in high enantiomeric purity. luc.edu This type of catalytic process could be adapted for this compound to either resolve racemic mixtures or to selectively functionalize one enantiomer over the other, providing access to highly pure chiral building blocks.

Integration of Computational Methods for Predictive Chemistry and Reaction Design

Computational chemistry is becoming an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the design of new reactions. For this compound, computational methods are already used to determine key physical and chemical descriptors.

These predicted properties provide a foundation for more sophisticated computational studies aimed at reaction design. For example, Density Functional Theory (DFT) can be used to model the transition states of potential catalytic transformations. This allows researchers to predict reaction outcomes, understand mechanisms, and rationally design catalysts with enhanced selectivity and efficiency for substrates like this compound. The integration of these predictive models can significantly accelerate the discovery of the novel catalytic transformations discussed in the previous section by minimizing trial-and-error experimentation.

Table 2: Computationally Predicted Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆O | nih.gov |

| Molecular Weight | 128.21 g/mol | nih.gov |

| pKa (Predicted) | 14.85 ± 0.20 | lookchem.com |

| LogP (Predicted) | 1.96950 | lookchem.com |

| Boiling Point (Predicted) | 172.4°C at 760 mmHg | lookchem.com |

| Density (Predicted) | 0.833 g/cm³ | lookchem.com |

Expansion of its Role as a Key Intermediate in Diverse Chemical Syntheses

This compound already serves as an intermediate in the synthesis of various organic compounds. A significant future direction is the expansion of its application as a versatile building block in the synthesis of complex and high-value molecules, particularly natural products and pharmaceuticals.

One documented application is in the synthesis of spiroketals, such as 1,7-dioxaspiro[5.5]-undecanes, which are structural motifs found in a number of natural products. lookchem.com The specific stereochemistry of this compound can be leveraged to control the stereochemical outcome in the synthesis of these complex targets.

Furthermore, its structure suggests potential as a precursor for other important classes of molecules. For example, a closely related compound, 4-chloro-4,5-dimethylhex-5-en-3-one, is a key intermediate in the synthesis of the antibiotic methylenomycin B. researchgate.net This ketone could potentially be synthesized from this compound through selective oxidation and chlorination, positioning our title compound as a valuable starting material in medicinal chemistry.

The structural similarity to other chiral alcohols used in pharmaceutical synthesis is also noteworthy. Chiral tert-butyl (R)-3-hydroxyl-5-hexenoate is a key intermediate in the synthesis of the side chains for statin drugs. researchgate.net The development of synthetic routes that transform this compound into analogous high-value pharmaceutical intermediates represents a major avenue for future research, potentially expanding its role in the large-scale production of life-saving medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.